Valrubicin

Description

Properties

CAS No. |

136816-53-0 |

|---|---|

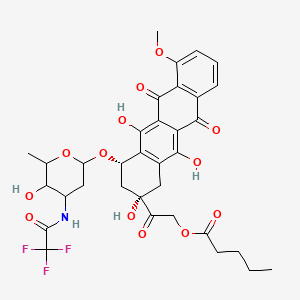

Molecular Formula |

C34H36F3NO13 |

Molecular Weight |

723.6 g/mol |

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1 |

InChI Key |

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

melting_point |

116 - 117 °C |

physical_description |

Solid |

solubility |

3.25e-02 g/L |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Sequence

-

Carbonyl Protection : Daunorubicin undergoes selective protection of its C-13 ketone group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) at 0–5°C. This prevents unwanted side reactions during subsequent steps.

-

Bromination : The protected intermediate reacts with bromine (Br₂) in acetic acid at 25°C, introducing a bromine atom at the C-14 position with >90% regioselectivity.

-

Deprotection : The TBDMS group is removed via hydrolysis with hydrochloric acid (HCl) in tetrahydrofuran (THF), restoring the C-13 ketone.

-

Esterification with Sodium n-Valerate : The C-14 hydroxyl reacts with sodium n-valerate in dimethylformamide (DMF) at 60°C, forming the 14-valerate ester.

-

Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) in DCM converts the C-3’ amino group to an N-trifluoroacetyl moiety, yielding valrubicin.

Key Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 68–72% | |

| Final Purity (HPLC) | ≥99% | |

| Impurity Profile | Single impurities <0.1% |

This route’s robustness stems from the crystallinity of intermediates 5 and 8, which facilitates purification via recrystallization from ethanol/water mixtures.

Chemoenzymatic Synthesis from Doxorubicin

An alternative two-step method reported in Organic Process Research & Development utilizes enzymatic catalysis for regioselective esterification:

Process Overview

-

N-Trifluoroacetylation : Doxorubicin hydrochloride reacts with TFAA in DCM at −10°C to protect the amine.

-

Lipase-Catalyzed Esterification : Candida antarctica lipase B (CAL-B) mediates C-14 esterification with valeric acid in tert-amyl alcohol at 45°C. The enzyme’s regioselectivity eliminates the need for hydroxyl protection.

Advantages Over Chemical Synthesis

-

Yield Enhancement : 79% overall yield vs. 68–72% for chemical routes.

-

Reduced Solvent Waste : Enzymatic step uses biodegradable tert-amyl alcohol instead of halogenated solvents.

-

Scalability : Enzyme reuse for 5 cycles without activity loss.

Purification and Crystallization Techniques

Preparative Chromatography

Chinese Patent CN109847407A details a chromatographic method achieving 99.8% purity:

-

Stationary Phase : C₁₈-bonded silica gel (20–45 μm).

-

Eluant : Methanol/water (75:25 v/v) with 0.1% formic acid.

-

Flow Rate : 50 mL/min.

-

Recovery : 66% yield after lyophilization.

Crystalline Form Optimization

Patent WO2008039492A2 describes crystallization from dichloromethane/heptane (1:5 v/v) at 15°C:

-

Crystal Characteristics : Monoclinic system, P2₁ space group.

-

Stability : Hygroscopicity reduced by 40% compared to amorphous forms.

Analytical Validation of Synthesis

Spectroscopic Confirmation

Impurity Profiling

Industrial Scalability Considerations

Chemical Reactions Analysis

Metabolic Transformation Pathways

These metabolites inhibit DNA topoisomerase II by interfering with DNA breakage-reunion cycles . Over 99% of the drug is excreted unchanged in urine within 2 hours, with <0.5% systemic absorption under normal bladder conditions .

DNA-Binding Interactions and Associated Reactions

Valrubicin interacts with double-stranded DNA via intercalation and electrostatic binding , as demonstrated by spectrophotometric and voltammetric studies:

Table 2: Thermodynamic Parameters of Valrubicin-DNA Interaction

| Parameter | Value | Method |

|---|---|---|

| Binding constant () | L/mol | Spectrophotometry |

| ΔH | Van’t Hoff analysis | |

| ΔS | Van’t Hoff analysis | |

| ΔG | Calculated |

Competitive binding assays with methylene blue confirm intercalation, while ionic strength-dependent studies (0.0001–0.01 M KCl) reveal electrostatic contributions . Cyclic voltammetry shows a 90 mV anodic shift in oxidation potential upon DNA binding, consistent with intercalation .

Electrochemical Redox Behavior

Valrubicin exhibits reversible redox activity on platinum electrodes modified with multiwalled carbon nanotubes (MWCNTs). Key electrochemical data include:

Table 3: Cyclic Voltammetry Data for Valrubicin

| Parameter | Oxidation Peak (V) | Reduction Peak (V) |

|---|---|---|

| Without DNA | 0.45 | 0.36 |

| With DNA | 0.48 | 0.39 |

| Δ Current (µA) | −42% | −38% |

The current reduction and positive potential shift under DNA binding indicate restricted diffusion and stabilization of the reduced form .

Stability and Degradation Reactions

Valrubicin is stable in nonaqueous solvents (e.g., dichloromethane, acetone) but degrades rapidly in aqueous media. Its decomposition pathways include:

-

Hydrolysis : Cleavage of the valerate ester bond at neutral/basic pH .

-

Oxidation : Anthracycline core degradation under prolonged exposure to oxygen .

The crystalline form remains stable at room temperature for >24 months when protected from light and moisture .

Valrubicin’s chemical reactivity is central to its mechanism as a topoisomerase II inhibitor and its pharmacokinetic profile. Its synthesis, metabolic pathways, and DNA interactions are well-characterized, supporting its targeted use in oncology.

Scientific Research Applications

Treatment of Bladder Cancer

Intravesical Therapy

Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg valrubicin .

Efficacy and Safety

A study assessing the safety and efficacy of valrubicin reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates valrubicin's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.

Topical Applications

Hyperproliferative Skin Diseases

Recent research has explored the topical application of valrubicin for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical valrubicin significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that valrubicin may be beneficial in managing skin tumors and other related conditions.

Novel Delivery Systems

Valrubicin-Loaded Immunoliposomes

Innovative approaches are being investigated to enhance the delivery and efficacy of valrubicin. One such method involves valrubicin-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.

Summary of Efficacy Data

| Study | Patient Population | Complete Response Rate | Median Follow-Up | Common Side Effects |

|---|---|---|---|---|

| Pivotal Trial | BCG-refractory CIS | 21% | 30 months | Local bladder symptoms |

| A9303 Study | BCG-refractory/intolerant | 18% | Not specified | Mild to moderate LBAEs |

| Topical Study | Skin tumor model | Significant inhibition | Not applicable | None reported |

Mechanism of Action

Valrubicin exerts its effects by interfering with nucleic acid metabolism. It readily penetrates cells and inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage . Valrubicin also arrests the cell cycle in the G2 phase, preventing cell division . The principal mechanism of action involves the interference with the DNA breaking-resealing action of DNA topoisomerase II .

Comparison with Similar Compounds

Comparison with Similar Compounds

Valrubicin belongs to the anthracycline family, which includes doxorubicin, daunorubicin, epirubicin, and idarubicin. Below is a detailed comparison:

Structural and Pharmacological Differences

- Valrubicin : Modified with a trifluoroacetyl group and valerate side chain, enhancing lipophilicity and reducing systemic toxicity. This structural alteration decreases cardiac toxicity and vesicant properties compared to doxorubicin .

- Doxorubicin : Lacks Valrubicin’s lipophilic modifications, resulting in higher systemic toxicity, including cardiotoxicity and myelosuppression .

- Epirubicin : An epimer of doxorubicin with a shifted hydroxyl group, reducing cardiotoxicity but retaining similar DNA-binding efficacy .

DNA-Binding Affinity and Mechanisms

Valrubicin binds DNA via intercalation but exhibits weaker binding affinity compared to other anthracyclines:

Valrubicin’s binding is influenced by ionic strength: increasing KCl concentration reduces its electrostatic interaction with DNA, while non-electrostatic binding (kt ≈ 1.8 × 10⁴ M⁻¹) remains constant .

Toxicity Profiles

- Valrubicin: Minimal systemic absorption (<5% of patients experience mild adverse events). No reported cardiotoxicity or vesicant effects . Local bladder irritation occurs in 88% of patients but resolves quickly .

- Doxorubicin : Cumulative cardiotoxicity (dose-dependent), myelosuppression, and severe alopecia .

- Daunorubicin: Higher risk of cardiomyopathy and myelosuppression, limiting its use in solid tumors .

Pharmacokinetics and Delivery Systems

- Valrubicin: Rapid cellular uptake due to lipophilicity. Intravesical administration achieves high local concentrations with negligible systemic exposure . Encapsulation in immunoliposomes reduces required doses by 32.7-fold while maintaining efficacy .

- Doxorubicin: Requires intravenous administration, leading to widespread tissue distribution and toxicity. Liposomal formulations (e.g., Doxil®) mitigate toxicity but are less targeted .

Q & A

Q. What are the primary biochemical mechanisms underlying Valrubicin's antitumor activity?

Valrubicin exhibits dual mechanisms:

- PKC Inhibition : Competes with phorbol esters (e.g., TPA, PDBu) for PKC binding, inhibiting activation with IC50 values of 0.85 μM (TPA) and 1.25 μM (PDBu) .

- DNA Topoisomerase II Interference : Metabolites disrupt DNA repair by interfering with the DNA breaking-resealing action of topoisomerase II, causing chromosomal damage and G2 cell-cycle arrest .

Methodological Note: Validate PKC inhibition using radiolabeled [<sup>3</sup>H]PDBu displacement assays and assess DNA damage via comet assays or γH2AX staining .

Q. What standardized protocols ensure Valrubicin's purity and stability in in vitro experiments?

The USP recommends:

- HPLC Analysis : Mobile phase of acetonitrile/water (55:45), flow rate 1.5 mL/min, detection at 254 nm. Acceptable purity: 98.0–102.0% .

- Stability Testing : Store at 2–8°C, protect from light. Monitor degradation products (e.g., aglycones) using peak retention times .

Table 1: Critical QC Parameters for Valrubicin

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.0% |

| Water Content | ≤5% (Karl Fischer) |

| Residual Solvents | ≤0.1% (ICH Q3C) |

Q. How do researchers select appropriate in vitro models to evaluate Valrubicin's cytotoxicity?

- Squamous Cell Carcinoma (SCC) Models : Use UMSCC5 (IC50 = 8.24 μM), UMSCC10b (IC50 = 10.50 μM) for dose-response studies .

- Resistance Profiling : Include cisplatin-resistant lines (e.g., UMSCC5/CDDP, IC50 = 15.90 μM) to assess cross-resistance .

Methodological Note: Use clonogenic assays to measure colony formation inhibition post-treatment .

Q. What pharmacokinetic parameters are critical for preclinical modeling of Valrubicin efficacy?

- Bladder Retention : 99% recovery in urine within 24 hours post-intravesical administration (800 mg dose) .

- Metabolic Half-Life : Rapid serum metabolism within 2 hours, necessitating frequent dosing in in vivo models .

Methodological Note: Use electrochemical DNA sensors for real-time detection in biological fluids (detection limit: 10 nM) .

Q. How is Valrubicin's intracellular uptake quantified in cellular assays?

- Fluorescence Spectroscopy : Measure intrinsic fluorescence (ex/em: 488/561 nm) in lysates .

- Confocal Microscopy : Co-stain with SR-B1 antibodies to validate receptor-mediated uptake in triple-negative breast cancer (TNBC) cells .

Methodological Note: Block SR-B1 with BLT-1 inhibitors to confirm uptake specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Valrubicin's anti-inflammatory effects across disease models?

- Model-Specific Responses : Valrubicin reduces TPA-induced IL-1β/IL-6 in mouse ears but fails to inhibit P. acnes-induced cytokines (IL-1β, IL-8, TNF-α) in keratinocytes .

- Concentration Optimization : Test higher doses (e.g., ≥10 μM) in P. acnes models, as 5 μg/mL (6.9 μM) may be subtherapeutic .

Methodological Note: Use RNA-seq to compare transcriptomic pathways in TPA vs. P. acnes inflammation models .

Q. What methodological advancements improve Valrubicin's tumor targeting via nanodelivery systems?

- rHDL–SPION Nanoparticles :

Q. What experimental strategies validate Valrubicin's dual inhibition of PKC isoforms and DNA topoisomerase II?

- Isoform-Specific PKC Assays : Use recombinant PKCα/β/γ to quantify isoform-selective IC50 values .

- Topoisomerase II Decatenation Assays : Monitor kinetoplast DNA unwinding in the presence of Valrubicin metabolites .

Methodological Note: Combine siRNA knockdown (e.g., PKCβ) with cytotoxicity assays to delineate mechanism dominance .

Q. How do metabolic differences between preclinical models and humans affect translational studies of Valrubicin?

Q. What combinatorial approaches enhance Valrubicin's efficacy while mitigating multidrug resistance (MDR)?

- Radiotherapy Synergy : Combine with 150–350 cGy irradiation for tumor shrinkage in hamster models .

- Nanoparticle Co-Delivery : Load with P-glycoprotein inhibitors (e.g., verapamil) in rHDL systems to bypass efflux pumps .

Methodological Note: Assess ABC transporter expression (e.g., MDR1) via qPCR in resistant cell lines pre-/post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.